2-Ethoxyethyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxyethyl oleate is an organic compound that belongs to the class of fatty acid esters. It is formed by the esterification of oleic acid with 2-ethoxyethanol. This compound is typically a colorless to pale yellow liquid and is known for its use in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl oleate involves the esterification reaction between oleic acid and 2-ethoxyethanol. This reaction is typically catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the equilibrium towards the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reactants, oleic acid and 2-ethoxyethanol, are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed from the reactor to prevent the reverse reaction.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl oleate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Ethoxyethyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of various biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl oleate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl acetate: Another ester formed from 2-ethoxyethanol, but with acetic acid instead of oleic acid.
Butyl oleate: An ester of oleic acid with butanol.
Uniqueness
2-Ethoxyethyl oleate is unique due to its combination of the long-chain fatty acid (oleic acid) and the ethoxyethyl group. This gives it distinct properties such as enhanced solubility in organic solvents and potential biocompatibility, making it suitable for specialized applications in various fields.
Properties
CAS No. |
68134-05-4 |
---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-ethoxyethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(23)25-21-20-24-4-2/h11-12H,3-10,13-21H2,1-2H3/b12-11- |
InChI Key |
VUPZFTKJJOGXIU-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.